molecular formula C16H9NO6 B5625137 2-[1-hydroxy-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione

2-[1-hydroxy-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione

Cat. No. B5625137
M. Wt: 311.24 g/mol
InChI Key: RBGKEDFVVMNXPH-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-hydroxy-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione, commonly known as Nifuroxazide, is a synthetic nitrofuran derivative that has been used extensively as an antibacterial and antiprotozoal agent. Nifuroxazide was first synthesized in the 1960s and has since been used in various applications, including animal husbandry, food preservation, and clinical medicine.

Mechanism of Action

Of Nifuroxazide against Escherichia coli and Salmonella. Journal of Antibiotics, 67(1), 21-24.
5. Vaz, J. A., & Ferreira, M. J. (1998). Pharmacokinetics of Nifuroxazide in healthy volunteers. European Journal of Drug Metabolism and Pharmacokinetics, 23(3), 425-429.
6. Kim, D. H., & Kim, C. H. (2005). Anti-inflammatory effects of Nifuroxazide on lipopolysaccharide-stimulated BV2 microglial cells. Archives of Pharmacal Research, 28(3), 248-254.

Advantages and Limitations for Lab Experiments

The advantages of using Nifuroxazide in lab experiments include its broad-spectrum antibacterial and antiprotozoal activity, low toxicity, and ease of use. However, the limitations of using Nifuroxazide in lab experiments include its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

Future research on Nifuroxazide could focus on its potential use as an anti-inflammatory agent in humans, as well as its potential use in the treatment of other infectious diseases. Additionally, research could be done to optimize the synthesis of Nifuroxazide to make it more cost-effective and accessible for use in lab experiments.
Conclusion
In conclusion, Nifuroxazide is a synthetic nitrofuran derivative that has been extensively studied for its antibacterial and antiprotozoal properties. Its mechanism of action is not fully understood, but it is believed to inhibit bacterial and protozoal growth by interfering with the synthesis of bacterial DNA and RNA. Nifuroxazide has minimal toxicity in animals and humans and has been shown to have anti-inflammatory effects in animal models of inflammation. While there are limitations to using Nifuroxazide in lab experiments, its broad-spectrum activity and ease of use make it a valuable tool for researchers. Future research on Nifuroxazide could focus on its potential use as an anti-inflammatory agent in humans and its potential use in the treatment of other infectious diseases.
References:
1. Shah, D. R., & Shah, R. R. (2011). Synthesis and biological evaluation of some novel Nifuroxazide derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 167-173.
2. Giamarellos-Bourboulis, E. J., & Papadimitriou, K. (2001). In vitro activity of Nifuroxazide against Gram-positive and Gram-negative bacteria isolated from patients with community-acquired infections. International Journal of Antimicrobial Agents, 18(2), 143-146.
3. Ali, S. A., & Hill, D. R. (2003). Giardia intestinalis. Current Opinion in Infectious Diseases, 16(5), 453-460.
4. Zeng, Z., & Wang, W. (2014).

Synthesis Methods

The synthesis of Nifuroxazide involves the reaction of 5-nitro-2-furaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(5-nitro-2-furyl)-3-oxopropanoic acid ethyl ester. This intermediate compound is then reacted with hydrazine hydrate to form the hydrazide derivative. The final step involves the reaction of the hydrazide derivative with 2-hydroxy-1,3-indandione to form Nifuroxazide (1).

Scientific Research Applications

Nifuroxazide has been extensively studied for its antibacterial and antiprotozoal properties. It has been found to be effective against a wide range of gram-negative and gram-positive bacteria, including Escherichia coli, Salmonella, Shigella, and Staphylococcus aureus (2). Nifuroxazide has also been shown to be effective against protozoan parasites such as Giardia lamblia and Entamoeba histolytica (3).

properties

IUPAC Name

3-hydroxy-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-12(7-5-9-6-8-13(23-9)17(21)22)14-15(19)10-3-1-2-4-11(10)16(14)20/h1-8,19H/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGKEDFVVMNXPH-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C(=O)C=CC3=CC=C(O3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.